Divergent Sulfur‑Transfer Reactivity vs. Unsubstituted Cyclooctene and Strained Cyclic Alkenes
Under mild Lewis acid catalysis, sultene 1 transfers a sulfur atom to strained cyclic alkenes to form thiiranes diastereoselectively. With cyclooctene and other strained alkenes, the expected episulfide is obtained in yields ranging from 30% to >95% [1][2]. In contrast, 1‑methoxycyclooct‑1‑ene diverts the reaction toward an unexpected insertion product in which the enol ether inserts into the S–O bond of the sultene, isolated in 69% yield [1]. No thiirane formation is observed for this substrate under identical conditions. This mechanistic divergence demonstrates that the methoxy substituent fundamentally alters the reaction coordinate relative to unsubstituted cyclooctene, making 1‑methoxycyclooct‑1‑ene a unique sulfur acceptor for accessing insertion products rather than episulfides.
| Evidence Dimension | Product distribution in Lewis acid‑catalyzed sulfur transfer from a sultene |
|---|---|
| Target Compound Data | 69% yield of enol‑ether insertion product (insertion into S–O bond of sultene) |
| Comparator Or Baseline | Cyclooctene and other strained cyclic alkenes: thiirane (episulfide) formation in 30% to >95% yield |
| Quantified Difference | Qualitatively different product: insertion vs. episulfide; 69% isolated yield for the insertion pathway |
| Conditions | Sultene 1, Lewis acid catalyst [e.g., Sn(tpp)(ClO₄)₂, BF₃·Et₂O, ZnCl₂, or SnCl₄], room temperature, organic solvent |
Why This Matters
A researcher seeking a thiirane product would obtain zero yield of the desired compound if 1‑methoxycyclooct‑1‑ene were erroneously substituted for cyclooctene, while a researcher targeting the insertion product must specifically procure this enol ether.
- [1] Fröhling, B. Doctoral Dissertation, Universität Würzburg, 2000. Available at: https://opus.bibliothek.uni-wuerzburg.de/ (accessed 2026-04-25). View Source
- [2] Adam, W.; Fröhling, B.; et al. Org. Lett. 2002, 4 (4), 599–602. PMID: 11843601. View Source
